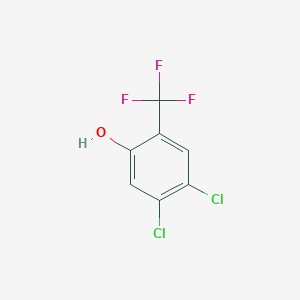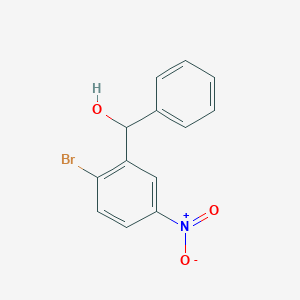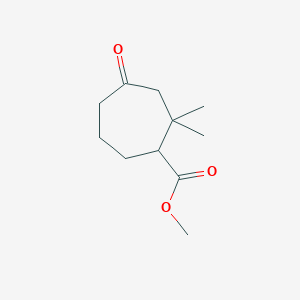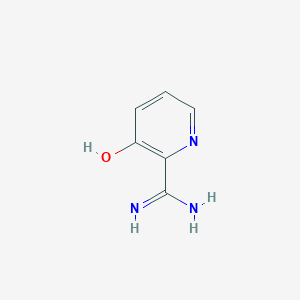![molecular formula C18H12N2O B13878477 3-Phenylpyrimido[2,1-a]isoquinolin-4-one](/img/structure/B13878477.png)
3-Phenylpyrimido[2,1-a]isoquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpyrimido[2,1-a]isoquinolin-4-one is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrimidine ring fused to an isoquinoline ring, with a phenyl group attached at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrimido[2,1-a]isoquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzaldehyde with a suitable pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenylpyrimido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 3-Phenylpyrimido[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[6,1-a]isoquinolin-4-one: Another member of the pyrimidoisoquinoline family with similar structural features but different biological activities.
Praziquantel Derivatives: Compounds like praziquantel-3-arylidene derivatives share structural similarities and exhibit antiparasitic activities.
Uniqueness: 3-Phenylpyrimido[2,1-a]isoquinolin-4-one stands out due to its unique combination of a pyrimidine and isoquinoline ring system, along with the phenyl group at the 3-position. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H12N2O |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
3-phenylpyrimido[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C18H12N2O/c21-18-16(13-6-2-1-3-7-13)12-19-17-15-9-5-4-8-14(15)10-11-20(17)18/h1-12H |
InChI-Schlüssel |
HQTWYXOFCGGLQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C4=CC=CC=C4C=CN3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
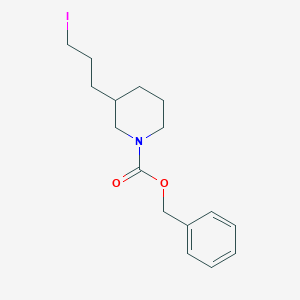
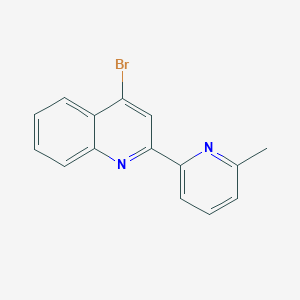
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
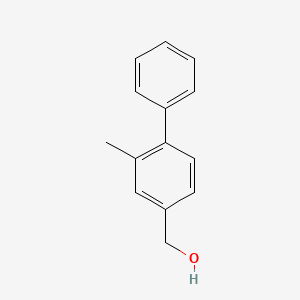
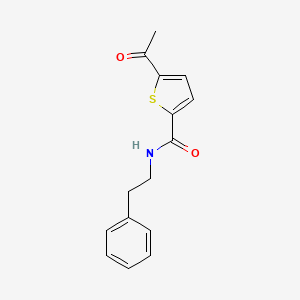
![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)


